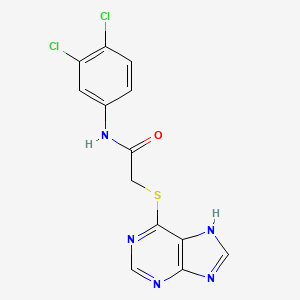![molecular formula C19H22F4N8 B12246977 2-Tert-butyl-5-fluoro-4-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B12246977.png)
2-Tert-butyl-5-fluoro-4-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-5-fluoro-4-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 2-Tert-butyl-5-fluoro-4-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine involves multiple steps, including the formation of the pyrimidine ring, the introduction of the fluoro and methyl groups, and the attachment of the triazolo[4,3-b]pyridazin-6-yl moiety. The synthetic routes typically involve the use of various reagents and catalysts under controlled reaction conditions. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the double bonds present in the compound, leading to the formation of addition products.
Scientific Research Applications
2-Tert-butyl-5-fluoro-4-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-5-fluoro-4-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar compounds to 2-Tert-butyl-5-fluoro-4-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine include other pyrimidine derivatives and triazolo[4,3-b]pyridazine compounds These compounds share structural similarities but may differ in their functional groups and overall properties
Properties
Molecular Formula |
C19H22F4N8 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
6-[4-(2-tert-butyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C19H22F4N8/c1-11-14(20)15(25-16(24-11)18(2,3)4)30-9-7-29(8-10-30)13-6-5-12-26-27-17(19(21,22)23)31(12)28-13/h5-6H,7-10H2,1-4H3 |
InChI Key |
WFCKYXDQBZAKRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(C)(C)C)N2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-ethyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-9H-purine](/img/structure/B12246895.png)
![3-(3-fluorophenyl)-6-{[1-(1H-1,2,4-triazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12246897.png)
![2-(2,4-Difluorophenyl)-1-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]ethan-1-one](/img/structure/B12246908.png)
![1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine](/img/structure/B12246911.png)
![4-[4-(3-methylphenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine](/img/structure/B12246919.png)
![2-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12246929.png)
![N-(2-methoxyphenyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12246930.png)
![2-[4-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide](/img/structure/B12246935.png)
![2-[(4-Methyl-6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B12246936.png)
![2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B12246944.png)

![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,9-dimethyl-9H-purin-6-amine](/img/structure/B12246951.png)
![4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B12246957.png)

